N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide
Description
N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole moiety at the 5-position and an isobutyramide group at the 2-position. The benzo[d][1,3]dioxole group is known to enhance lipophilicity and metabolic stability, while the 1,3,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, often critical in drug-receptor binding . The isobutyramide substituent may influence solubility and pharmacokinetic profiles, as seen in structurally similar compounds .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-7(2)11(17)14-13-16-15-12(20-13)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGVMNFMVZUQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit a broad spectrum of biological activities.
Mode of Action
It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Analysis
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where X, Y, Z, and W represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the benzo[d][1,3]dioxole moiety is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antibacterial properties. For instance, derivatives synthesized from this scaffold have shown high activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Antitumor Activity
The oxadiazole moiety is often associated with antitumor activity. Compounds similar to this compound have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, oxadiazole derivatives have shown promise in inhibiting cell proliferation in breast cancer models .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Cell Signaling : The compound may modulate signaling pathways related to inflammation and apoptosis in cancer cells.
Study 1: Antibacterial Screening
A series of derivatives were synthesized and screened for antibacterial activity using the agar diffusion method. The results indicated that compounds derived from the benzo[d][1,3]dioxole scaffold exhibited significant zones of inhibition against E. coli and Bacillus subtilis, suggesting their potential as new antibacterial agents .
| Compound | Zone of Inhibition (mm) | MIC (nM) |
|---|---|---|
| 4e | 20 | 80 |
| 6c | 18 | 90 |
Study 2: Antitumor Efficacy
In vitro assays were conducted on breast cancer cell lines to assess the cytotoxicity of compounds similar to this compound. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 50 to 100 µM for various derivatives .
Comparison with Similar Compounds
Isobutyramide Derivatives
- (Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)isobutyramide (29b): This compound () shares the isobutyramide group and benzo[d][1,3]dioxole moiety but replaces the 1,3,4-oxadiazole with a cyanovinylphenyl scaffold. It was synthesized via condensation of isobutyric anhydride with an amine precursor, yielding 82% purity after column chromatography. Its melting point (157–158°C) and solubility in DMSO suggest moderate hydrophobicity, comparable to oxadiazole derivatives.
Thiazole Carboxamides
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(methylthio)phenyl)thiazol-2-yl)cyclopropane-1-carboxamide (92) :
This thiazole derivative () replaces the oxadiazole with a thiazole ring but retains the benzo[d][1,3]dioxole and carboxamide groups. Synthesized in 24% yield, its lower yield compared to oxadiazole analogs (e.g., 63–86% in ) suggests greater synthetic complexity for thiazole cores. The thiazole’s sulfur atom may improve metabolic stability but reduce aqueous solubility compared to oxadiazoles .
Heterocyclic Core Analogues
1,3,4-Thiadiazole Derivatives
- ASN90: A 1,3,4-thiadiazole-based O-GlcNAcase inhibitor () shares the benzo[d][1,3]dioxole group but incorporates a piperazine-thiadiazole scaffold. The thiadiazole’s electron-rich nature may enhance enzyme inhibition compared to oxadiazoles, though oxidative stability could be a trade-off .
Pyrazole Carbohydrazides
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-benzoyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (3): This pyrazole derivative () exhibits anticonvulsant activity, with a melting point of 176°C and 63% synthetic yield. However, the tert-butyl group may increase steric hindrance, reducing receptor affinity .
Pharmacological and Physicochemical Profiles
Table 1: Key Properties of Selected Analogues
Key Observations:
Synthetic Efficiency : Oxadiazole derivatives generally exhibit higher yields (e.g., 82–86% in ) compared to thiazoles (16–25% in ), likely due to fewer side reactions.
Bioactivity: The benzo[d][1,3]dioxole moiety is recurrent in neuroactive compounds (e.g., ASN90’s anti-proteinopathy effects , pyrazole anticonvulsants ), suggesting the target compound may share similar therapeutic niches.
Solubility : Isobutyramide groups (logP ~1.5–2.0) balance hydrophobicity from the benzodioxole (logP ~2.0), whereas thiazoles and pyrazoles may require additional polar substituents for optimal bioavailability .
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule can be dissected into two primary components:
- 5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine : The oxadiazole ring serves as the central scaffold, substituted at position 5 with the benzo[d]dioxole group and at position 2 with an amine.
- Isobutyramide : Introduced via acylation of the oxadiazole’s amine group.
Key synthetic challenges include regioselective oxadiazole formation and efficient amide coupling. Two principal routes emerge from literature analysis:
Detailed Synthesis Protocols
Route A: Hydrazide Cyclization Method
Step 1: Synthesis of Benzo[d]Dioxol-5-Yl Carbohydrazide
Benzo[d]dioxol-5-yl carboxylic acid (1.0 equiv) is refluxed with hydrazine hydrate (2.5 equiv) in absolute ethanol for 6–8 hours. The reaction mixture is cooled, and the precipitated carbohydrazide is filtered and recrystallized from ethanol:
$$
\text{Benzo[d]dioxol-5-yl carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{Benzo[d]dioxol-5-yl carbohydrazide}
$$
Yield : 78–85%.
Step 2: Formation of 2-Amino-5-(Benzo[d]Dioxol-5-Yl)-1,3,4-Oxadiazole
The carbohydrazide (1.0 equiv) is treated with cyanogen bromide (1.2 equiv) in aqueous sodium bicarbonate at 0–5°C. The mixture is stirred for 4 hours, followed by neutralization with dilute HCl. The precipitated 2-amino-oxadiazole is purified via column chromatography (SiO₂, ethyl acetate/hexane):
$$
\text{Benzo[d]dioxol-5-yl carbohydrazide} + \text{CNBr} \rightarrow \text{2-Amino-5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazole}
$$
Yield : 65–72%.
Step 3: Acylation with Isobutyryl Chloride
The 2-amino-oxadiazole (1.0 equiv) is dissolved in dry dichloromethane under nitrogen. Triethylamine (2.0 equiv) is added, followed by dropwise addition of isobutyryl chloride (1.5 equiv). The reaction is stirred at room temperature for 12 hours, washed with water, and the crude product is recrystallized from ethanol:
$$
\text{2-Amino-oxadiazole} + \text{Isobutyryl chloride} \rightarrow \text{N-(5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide}
$$
Yield : 80–88%.
Route B: Ester-Oxime Coupling Method
Step 1: Preparation of Ethyl Benzo[d]Dioxol-5-Yl Carboxylate
Benzo[d]dioxol-5-yl carboxylic acid (1.0 equiv) is refluxed with thionyl chloride to generate the acyl chloride, which is then treated with ethanol to yield the ethyl ester.
Step 2: Cyclocondensation with Isobutyramide Oxime
Ethyl benzo[d]dioxol-5-yl carboxylate (1.0 equiv) and isobutyramide oxime (1.2 equiv) are refluxed in dry ethanol with sodium ethoxide (1.5 equiv) for 8 hours. The oxadiazole forms via nucleophilic acyl substitution and cyclization:
$$
\text{Ethyl ester} + \text{Isobutyramide oxime} \rightarrow \text{N-(5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide}
$$
Yield : 70–75%.
Mechanistic Insights
- Cyclization (Route A) : Cyanogen bromide facilitates the dehydration of carbohydrazide, forming the oxadiazole ring via intramolecular nucleophilic attack and elimination of HBr.
- Acylation : The oxadiazole’s amine acts as a nucleophile, attacking the electrophilic carbonyl of isobutyryl chloride, followed by deprotonation to yield the amide.
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C | Differential Scanning Calorimetry |
| Molecular Formula | C₁₄H₁₂N₃O₄ | High-Resolution Mass Spectrometry (HRMS) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) | Fourier Transform IR |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.15 (d, 6H, CH(CH₃)₂), 6.02 (s, 2H, OCH₂O), 6.8–7.1 (m, 3H, aromatic) | Nuclear Magnetic Resonance |
Comparative Evaluation of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 52–60% | 55–63% |
| Purity | >98% | >95% |
| Scalability | Moderate | High |
| Toxicity Concerns | Cyanogen bromide | Sodium ethoxide |
Route B offers superior scalability and avoids toxic cyanogen bromide, albeit with marginally lower purity.
Applications and Derivatives
The compound’s structural analogs exhibit notable bioactivity, including antitumor and enzyme inhibitory properties. Substitutions on the oxadiazole ring or benzo[d]dioxole moiety can modulate pharmacokinetic profiles, as demonstrated in related benzimidazole and thieno-pyrimidine derivatives.
Q & A
Q. What are the standard synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves:
- Cyclization : Formation of the oxadiazole ring via dehydrating agents (e.g., POCl₃) and catalysts (e.g., triethylamine) .
- Electrophilic Substitution : Introduction of the benzo[d][1,3]dioxole moiety using aromatic substitution reactions .
- Amide Coupling : Reaction of the oxadiazole intermediate with isobutyric acid derivatives using carbodiimides (e.g., EDC/HOBt) .
Optimization strategies include: - Temperature control (60–80°C for cyclization) and solvent selection (DMF or THF for amidation) .
- Purification via column chromatography or recrystallization to improve yield (reported up to 65% in optimized conditions) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.2 ppm for benzodioxole), oxadiazole protons (δ 8.1–8.5 ppm), and isobutyramide methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 342.12) .
- FT-IR : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening should include:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ calculations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions may arise due to:
- Purity Variations : Validate compound purity (>95%) via HPLC before testing .
- Assay Conditions : Standardize cell lines (e.g., use ATCC-certified HeLa) and incubation times (48–72 hours) .
- Structural Analogues : Compare activity of derivatives (e.g., substituents on the oxadiazole ring) to isolate pharmacophores .
- Statistical Validation : Use ANOVA to assess significance of dose-response curves across replicates .
Q. What computational modeling approaches are suitable for predicting binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2) by analyzing hydrogen bonds between the oxadiazole ring and catalytic residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., benzodioxole vs. fluorophenyl) with bioactivity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .
Q. How can the synthetic pathway be modified to enhance pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -SO₃H) via post-synthetic modifications .
- Metabolic Stability : Replace benzodioxole with fluorinated analogs to reduce CYP450-mediated oxidation .
- Bioisosteric Replacement : Substitute the isobutyramide group with morpholine or piperazine rings to improve BBB penetration .
Data Contradiction Analysis
| Reported Bioactivity | Possible Causes | Resolution Strategies | References |
|---|---|---|---|
| Varying IC₅₀ values in kinase assays | Differences in enzyme isoforms (e.g., EGFR vs. HER2) | Use isoform-specific inhibitors as controls | |
| Inconsistent antimicrobial results | Strain-specific resistance mechanisms | Test against standardized ATCC strains | |
| Discrepant cytotoxicity data | Variable cell passage numbers | Limit experiments to passages 5–15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
